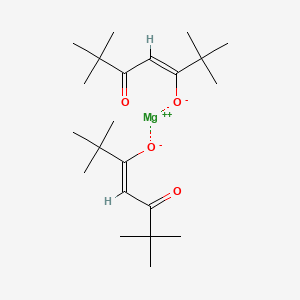

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical processes due to its stability and reactivity. It is particularly notable for its role in metal-organic chemical vapor deposition (MOCVD) and other applications requiring precise control over metal incorporation.

Mécanisme D'action

Target of Action

Magnesium compounds, including Magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, primarily target a variety of enzymes and proteins in the human body. Magnesium is an essential cofactor for over 300 enzymes involved in various biochemical reactions . It plays a crucial role in nerve impulse transmission, muscle contraction, and the synthesis of proteins, nucleic acids, and antioxidants .

Mode of Action

Magnesium compounds interact with their targets by binding to specific sites on enzymes and proteins, thereby influencing their function. For instance, in the case of magnesium sulfate, it causes direct inhibition of action potentials in myometrial muscle cells, leading to a decrease in the frequency and force of contractions . Magnesium also regulates the movement of ions through voltage-dependent Na+, K+, and Ca2+ channels within myocardial tissues .

Biochemical Pathways

Magnesium plays a vital role in several biochemical pathways. It is involved in the activity of intracellular proteins related to insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . Furthermore, magnesium participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates .

Pharmacokinetics

The pharmacokinetics of magnesium compounds involve their absorption, distribution, metabolism, and excretion (ADME). When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The molecular and cellular effects of magnesium’s action are diverse. It can lead to changes in cell membrane permeability, induce oxidative stress, and ultimately lead to cell death . In the context of disease management, magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dysrhythmias secondary to TCA overdose or digitalis toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium compounds. For instance, magnesium, particularly magnesium carbonate, can alter soil pH levels, indirectly influencing the availability and uptake of other essential nutrients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. A common method includes dissolving magnesium chloride in anhydrous ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired complex. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process. Additionally, the control of reaction parameters such as temperature, pressure, and solvent composition is crucial to obtain a high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.

Reduction: It can be reduced to form lower oxidation state magnesium compounds.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.

Major Products:

Oxidation: Magnesium oxide.

Reduction: Lower oxidation state magnesium complexes.

Substitution: New magnesium complexes with different ligands.

Applications De Recherche Scientifique

Chemistry: In chemistry, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is used as a precursor in the synthesis of other magnesium-containing compounds. It is also employed in MOCVD processes to deposit thin films of magnesium oxide or other magnesium-based materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for magnesium-containing enzymes.

Industry: In the industrial sector, this compound is crucial for the production of high-purity magnesium films and coatings. It is also used in the manufacturing of advanced materials and electronic components .

Comparaison Avec Des Composés Similaires

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc

Comparison: Compared to these similar compounds, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is unique due to its specific reactivity and stability. For instance, the magnesium complex is often preferred in MOCVD processes for its ability to produce high-quality magnesium oxide films. In contrast, the barium and copper analogs are used for different applications, such as the deposition of barium-containing superconductors or copper films.

Propriétés

Numéro CAS |

21361-35-3 |

|---|---|

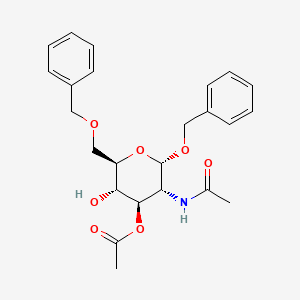

Formule moléculaire |

C22H38MgO4 |

Poids moléculaire |

390.8 g/mol |

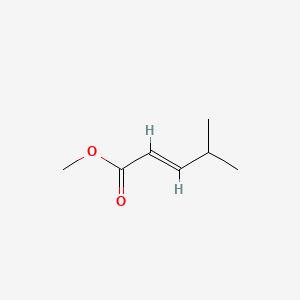

Nom IUPAC |

magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

Clé InChI |

CRXDSVLUYRBFFD-ATMONBRVSA-L |

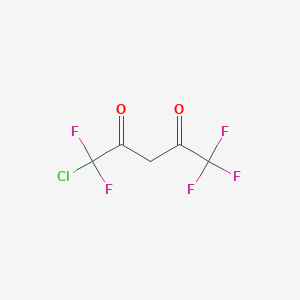

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

SMILES isomérique |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)